5-Amino-1-naphthalenesulfonamide hydrochloride
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Overview
Description
5-Amino-1-naphthalenesulfonamide hydrochloride is a chemical compound with the molecular formula C10H11ClN2O2S and a molecular weight of 258.72 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfuric acid and other sulfonating agents under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of 5-Amino-1-naphthalenesulfonamide hydrochloride may involve large-scale sulfonation processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-naphthalenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted naphthalenesulfonamide compounds .
Scientific Research Applications
5-Amino-1-naphthalenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-naphthalenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a calmodulin antagonist, preventing the activation of calcium-dependent protein kinases that are sensitive to phospholipids . This inhibition can affect various cellular processes, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride: This compound is also a calmodulin antagonist and shares similar biochemical properties.
1-Naphthalenesulfonic acid: A simpler sulfonic acid derivative of naphthalene, used in various industrial applications.
Uniqueness
5-Amino-1-naphthalenesulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with calmodulin and inhibit calcium-dependent protein kinases. This makes it particularly valuable in research focused on cellular signaling and enzyme regulation .
Properties
IUPAC Name |
5-aminonaphthalene-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6H,11H2,(H2,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBOBZDWXGYVDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.